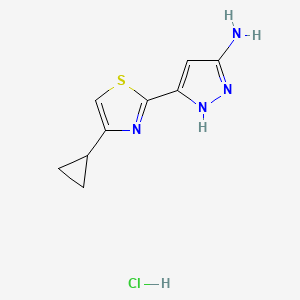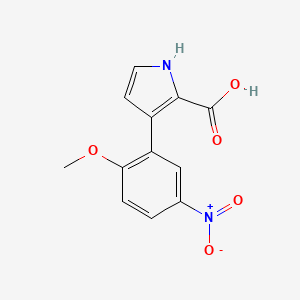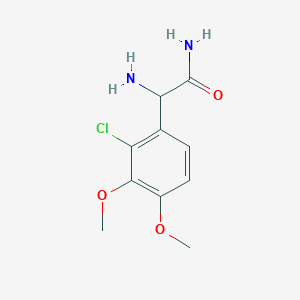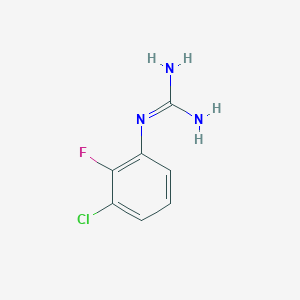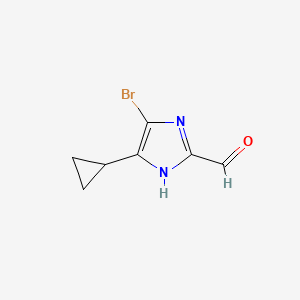
N-butan-2-yl-3-(chloromethyl)-N-methyl-4-phenylquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butan-2-yl-3-(chloromethyl)-N-methyl-4-phenylquinoline-2-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a phenyl group, and various functional groups such as chloromethyl and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-3-(chloromethyl)-N-methyl-4-phenylquinoline-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the phenyl group and other functional groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-3-(chloromethyl)-N-methyl-4-phenylquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinoline compounds.
Scientific Research Applications
N-butan-2-yl-3-(chloromethyl)-N-methyl-4-phenylquinoline-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-butan-2-yl-3-(chloromethyl)-N-methyl-4-phenylquinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-butan-2-yl-3-(chloromethyl)-N-methylbenzamide
- N-(butan-2-yl)-3-chloro-4-methylaniline
- N-(butan-2-yl)-2-{[(2-chlorophenyl)methyl]amino}acetamide
Uniqueness
N-butan-2-yl-3-(chloromethyl)-N-methyl-4-phenylquinoline-2-carboxamide stands out due to its quinoline core, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C22H23ClN2O |
|---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
N-butan-2-yl-3-(chloromethyl)-N-methyl-4-phenylquinoline-2-carboxamide |
InChI |
InChI=1S/C22H23ClN2O/c1-4-15(2)25(3)22(26)21-18(14-23)20(16-10-6-5-7-11-16)17-12-8-9-13-19(17)24-21/h5-13,15H,4,14H2,1-3H3 |
InChI Key |
UKTRMBNGTPOCAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C)C(=O)C1=NC2=CC=CC=C2C(=C1CCl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
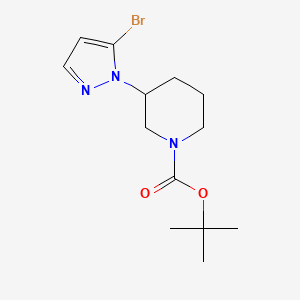
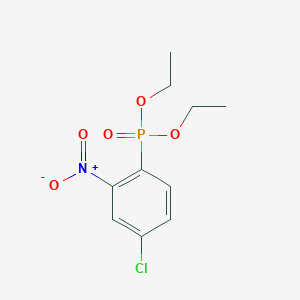
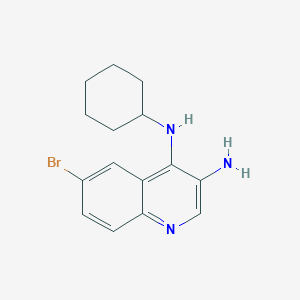

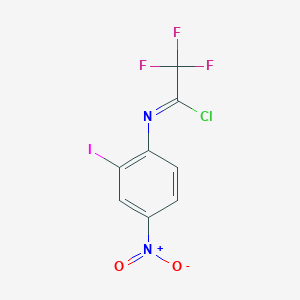

![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)
